![molecular formula C20H24N4O B2984237 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 899415-41-9](/img/structure/B2984237.png)
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with an isopropyl group at the 5-position, a methyl group at the 2-position, a phenyl group at the 3-position, and a morpholine group at the 7-position. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core[_{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://link.springer.com/content/pdf/10.1186/s13065-017-0282-4.pdf). One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic conditions[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrazolo[1,5-a]pyrimidine ring[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: : Reduction reactions can be used to modify the compound's functional groups[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: : Substitution reactions can introduce new substituents at different positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These products can exhibit different biological and chemical properties, making them useful in various applications.
Aplicaciones Científicas De Investigación
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in chemical reactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Biology: : It serves as a tool in biological studies to investigate cellular processes and molecular interactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Medicine: : The compound has potential therapeutic applications, including the development of new drugs[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industry: : It is used in the production of materials and chemicals with specific properties[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Mecanismo De Acción
The mechanism by which 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparación Con Compuestos Similares
4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can be compared with other similar compounds, such as:
Roscovitine: : A well-known pyrazolo[1,5-a]pyrimidine derivative used in biological research[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Pyrazolo[3,4-d]pyrimidine: : Another related compound with applications in medicinal chemistry[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Phenylpyrazoles: : A class of compounds containing a phenylpyrazole skeleton.
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{5-(2-PHENYLPYRAZOLO[1,5-A]PYRIDIN-3-YL)-1H-PYRAZOLO[3,4-C]PYRIDAZIN-3 ...](https://go.drugbank.com/drugs/DB07794).
Propiedades
IUPAC Name |
4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)17-13-18(23-9-11-25-12-10-23)24-20(21-17)19(15(3)22-24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULASUUEBOYICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)

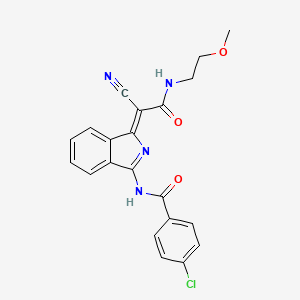
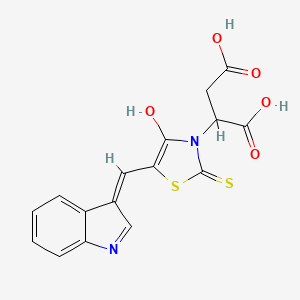
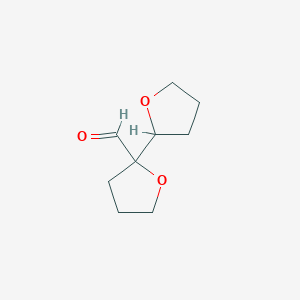
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)
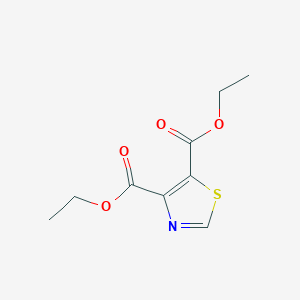
![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)
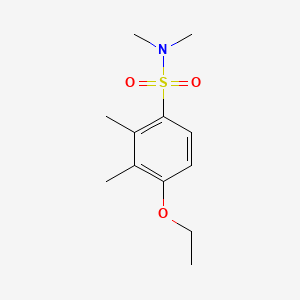
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)
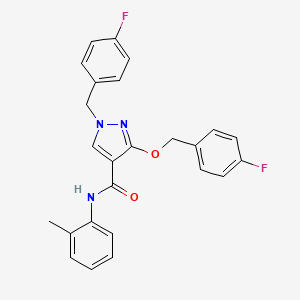
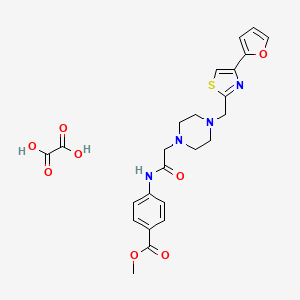
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)
